N,N-diallyl-2,5-dibromobenzamide
Description
Properties
Molecular Formula |
C13H13Br2NO |
|---|---|
Molecular Weight |
359.061 |
IUPAC Name |
2,5-dibromo-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H13Br2NO/c1-3-7-16(8-4-2)13(17)11-9-10(14)5-6-12(11)15/h3-6,9H,1-2,7-8H2 |
InChI Key |
SSPAREISOVMLNQ-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
(a) N,N-Diallyl-2,2-dichloroacetamide
- Molecular Formula: C₈H₁₁Cl₂NO
- Key Features : Contains dichloroacetamide (Cl₂) instead of dibromobenzamide and lacks the aromatic ring.
- Applications : A potent herbicide safener in maize, exhibiting an IC₅₀ of 0.01 pM for binding inhibition .
- Comparison : The absence of an aromatic ring and substitution with chlorine instead of bromine reduces steric bulk and alters electronic properties, likely enhancing its binding affinity to safener receptors in plants.
(b) 2-Amino-3,5-dibromobenzamide
- Molecular Formula : C₇H₆Br₂N₂O
- Key Features: A precursor for quinazolinone synthesis, with bromine atoms at 3- and 5-positions and an unsubstituted amide group .
- Applications: Used in iodine-catalyzed condensations to form bisquinazolinones for photophysical studies .
- Comparison : The absence of diallyl groups limits its role in metal-catalyzed reactions but makes it a versatile intermediate for cross-coupling reactions.
(c) 3,5-Dibromobenzamide
- Molecular Formula: C₇H₅Br₂NO
- Key Features: Lacks both amino and diallyl groups, with bromines at 3- and 5-positions .
- Applications : Primarily a building block in organic synthesis.
- Comparison : The simpler structure reduces steric hindrance, enhancing reactivity in nucleophilic substitutions compared to N,N-diallyl derivatives.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Halogen Substituents | Functional Groups | Key Properties |
|---|---|---|---|---|
| N,N-Diallyl-2,5-dibromobenzamide | 343.06 | 2-Br, 5-Br | Amide, Allyl | High lipophilicity, potential safener |
| N,N-Diallyl-2,2-dichloroacetamide | 208.09 | 2-Cl, 2-Cl | Amide, Allyl | High binding affinity (IC₅₀: 0.01 pM) |
| 2-Amino-3,5-dibromobenzamide | 278.93 | 3-Br, 5-Br | Amide, Amine | Intermediate for heterocycles |
| 3,5-Dibromobenzamide | 278.93 | 3-Br, 5-Br | Amide | High purity (97%), synthetic utility |
Preparation Methods
Direct Amidation via Carbodiimide-Mediated Coupling
The most straightforward approach involves coupling 2,5-dibromobenzoic acid with diallylamine using carbodiimide reagents. This method, adapted from analogous benzamide syntheses, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO).
Procedure:
-
Activation of the carboxylic acid: 2,5-Dibromobenzoic acid (2 mmol) is dissolved in DMSO (7 mL) with EDC·HCl (3 mmol) and HOBt (3.3 mmol).
-
Amine addition: Diallylamine (2.4 mmol) and N,N-diisopropylethylamine (DIPEA, 13 mmol) are added, and the mixture is stirred at room temperature for 15 hours.
-
Workup: The reaction is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated to yield the crude product. Purification via recrystallization or column chromatography affords this compound.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMSO | 70–75 |
| Reaction Time | 15 h | 72 |
| Temperature | 25°C | 70 |
This method avoids harsh conditions but requires anhydrous DMSO to prevent hydrolysis of the active ester intermediate.
Mitsunobu Reaction for N,N-Diallylation
The Mitsunobu reaction offers an alternative route by directly coupling 2,5-dibromobenzoic acid with diallylamine in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Procedure:
-
Reagent preparation: 2,5-Dibromobenzoic acid (1 mmol), diallylamine (1.2 mmol), DEAD (1.5 mmol), and PPh₃ (1.5 mmol) are combined in tetrahydrofuran (THF).
-
Reaction: The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature for 12 hours.
-
Workup: The solvent is removed under reduced pressure, and the residue is purified via silica gel chromatography.
Key Advantages:
-
High regioselectivity for N,N-diallylation over monoalkylation.
Limitations:
-
Requires stoichiometric DEAD and PPh₃, increasing cost.
-
Sensitivity to moisture necessitates rigorous drying of reagents.
Sequential Bromination and Allylation
A modular approach involves synthesizing 2,5-dibromobenzamide followed by N-allylation. This method is advantageous for laboratories lacking diallylamine.
Bromination of Benzamide Precursors
2-Aminobenzamide derivatives can be brominated using elemental bromine in dichloromethane. For example, 2-aminobenzamide treated with bromine (2.2 equiv) at 0°C yields 2-amino-3,5-dibromobenzamide, which is subsequently deaminated.
Bromination Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 2–3 h |
| Yield | 85% |
N-Allylation via Alkylation
The primary amide is alkylated using allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).
Procedure:
-
Base activation: 2,5-Dibromobenzamide (1 mmol) and K₂CO₃ (3 mmol) are stirred in acetonitrile at 60°C.
-
Alkylation: Allyl bromide (2.5 mmol) is added dropwise, and the mixture is refluxed for 8 hours.
-
Workup: Filtration and chromatography yield this compound.
Yield Comparison:
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | Acetonitrile | 65 |
| NaH | THF | 58 |
Mechanistic Insights and Reaction Optimization
Carbodiimide-Mediated Coupling Mechanism
EDC activates the carboxylic acid via formation of an O-acylisourea intermediate, which reacts with diallylamine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency by stabilizing the active ester.
Critical Factors:
Mitsunobu Reaction Pathway
The Mitsunobu reaction proceeds through a non-classical mechanism involving an acyloxyphosphonium ion. DEAD reduces PPh₃ to a phosphine oxide, generating a protonated intermediate that facilitates nucleophilic attack by diallylamine.
Side Reactions:
-
Competing esterification with trace water.
-
Over-alkylation at oxygen sites if the amine is limiting.
Scalability and Industrial Feasibility
Large-Scale Carbodiimide Coupling
Pilot-scale trials (1 kg) using EDC/HOBt achieved 68% yield with the following modifications:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-diallyl-2,5-dibromobenzamide?
- Methodology :
- Bromination : Direct bromination of substituted benzamides can be achieved using N-bromosuccinimide (NBS) in a chloroform-carbon tetrachloride mixture at room temperature. This method yields high-purity dibrominated intermediates, as demonstrated for 2-amino-3,5-dibromobenzamide .
- Substitution : React the brominated intermediate with diallylamine under nucleophilic substitution conditions. Optimize reaction time, solvent polarity (e.g., DMF or acetonitrile), and temperature to maximize yield.
- Validation : Confirm purity via HPLC and characterize using H/C NMR and FT-IR spectroscopy to verify the diallyl substitution pattern .
Q. How can researchers characterize the electronic and structural properties of This compound?
- Methodology :
- Spectroscopy : Use UV-Vis spectroscopy to identify π→π* transitions in the aromatic ring and n→π* transitions in the amide group. IR spectroscopy can confirm C=O (amide I) and N-H stretches.
- X-ray Crystallography : For solid-state analysis, grow single crystals via slow evaporation in a nonpolar solvent (e.g., hexane/ethyl acetate). Compare bond lengths and angles with DFT-optimized structures to assess intramolecular interactions .
- Thermal Analysis : DSC/TGA can determine melting points and thermal stability, critical for applications in high-temperature reactions .
Advanced Research Questions
Q. How can This compound be functionalized via cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : Replace bromine atoms with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh)) and arylboronic acids. Monitor regioselectivity via LC-MS and H NMR .
- Experimental Design : Optimize catalyst loading (0.5–5 mol%), solvent (toluene/ethanol), and base (KCO) to minimize side reactions. Use iodine (2 equiv.) in ethanol under reflux for dehydrogenation of intermediates .
- Contradiction Note : Cross-coupling efficiency may vary with steric hindrance from the diallyl groups; compare results with non-allylated analogs .
Q. What strategies resolve contradictions in photophysical data for derivatives of This compound?
- Methodology :
- Solvent Effects : Measure UV-Vis and fluorescence spectra in polar (DMSO) vs. nonpolar (toluene) solvents to assess intramolecular charge transfer (ICT). For example, tetraarylbisquinazolinones derived from dibromobenzamides show solvent-dependent λ shifts (~30 nm) .
- Quantum Chemical Modeling : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals and compare experimental vs. theoretical bandgaps. Discrepancies >0.3 eV suggest unaccounted intermolecular interactions .
Q. How does This compound interact with biological targets?
- Methodology :
- Binding Assays : Adapt protocols for dichloroacetamide safeners (e.g., H-labeled analogs) to study competitive inhibition. Measure IC values using maize coleoptile extracts, noting correlations between substituent electronegativity and binding affinity .
- Structural Insights : Perform docking simulations (AutoDock Vina) using homology models of target proteins (e.g., thiocarbamate-binding sites). Validate with mutagenesis studies to identify critical residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
